![molecular formula C12H16N2O2 B1606610 N-[4-(Dimethylamino)phenyl]-3-oxobutanamide CAS No. 38659-86-8](/img/structure/B1606610.png)
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Overview
Description
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was originally discovered in the 1980s as a compound with antiviral properties, but it was later found to have anti-tumor effects as well.
Scientific Research Applications
Tautomeric Behavior and Pharmaceutical Activities : Sulfonamide derivatives, closely related to N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, have been studied for their tautomeric behavior, which is closely linked to pharmaceutical and biological activities. The study by Erturk et al. (2016) used infrared and nuclear magnetic resonance spectroscopic methods to identify tautomeric forms of a related molecule, highlighting its importance in bioorganics and medicinal chemistry (Erturk et al., 2016).
Synthetic Studies and Derivative Formation : Abdelrazek et al. (2012) explored the synthesis of derivatives from a related compound. These derivatives were used to form bis-heterocyclic amine and carboxamide derivatives, suggesting the compound's potential in creating novel chemical entities (Abdelrazek et al., 2012).
Photodynamic Therapy Applications : A study by Al-Raqa et al. (2017) involved synthesizing derivatives for photodynamic therapy. These derivatives, including a lutetium(III) phthalocyanine with a dimethylamino group, demonstrated promising properties for cancer treatment (Al-Raqa et al., 2017).
Chemical Reactions and Tautomerism : The reaction of related compounds with diketene to yield various 3-oxobutanamides was explored by Ando et al. (1993). This study provides insight into the chemical behaviors and tautomeric forms of these molecules (Ando et al., 1993).
Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a chalcone derivative compound, structurally related to this compound, for studying its nonlinear optical properties. This research indicates potential applications in optical devices (Rahulan et al., 2014).
DNA-Intercalating Antitumor Agents : Atwell et al. (1989) synthesized phenyl-substituted derivatives of a similar compound for in vivo antitumor activity. This study contributes to understanding the structural requirements for DNA intercalation in antitumor agents (Atwell et al., 1989).
Antimicrobial Applications : Othman (2013) studied the antimicrobial evaluation of pyrazole derivatives containing an N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-oxobutanamide moiety, indicating the potential of related compounds in antimicrobial applications (Othman, 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclin-dependent kinase 2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide . These factors could include temperature, pH, and the presence of other molecules in the environment.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYGTWWJLTNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359296 | |
Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38659-86-8 | |
Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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